Methyl 2-cyclopentyl-2-methoxyacetate
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Overview
Description
Methyl 2-cyclopentyl-2-methoxyacetate is a chemical compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is a liquid at room temperature and is classified as a flammable liquid and vapor. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The preparation of Methyl 2-cyclopentyl-2-methoxyacetate can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with methyl 2-methoxyacetate under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the reactants and products. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Methyl 2-cyclopentyl-2-methoxyacetate undergoes several types of chemical reactions, including:
Scientific Research Applications
Methyl 2-cyclopentyl-2-methoxyacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-cyclopentyl-2-methoxyacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of active metabolites . These metabolites can then interact with cellular receptors and signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Methyl 2-cyclopentyl-2-methoxyacetate can be compared with other similar compounds such as:
Properties
IUPAC Name |
methyl 2-cyclopentyl-2-methoxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-8(9(10)12-2)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMKBOQRQGFCBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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